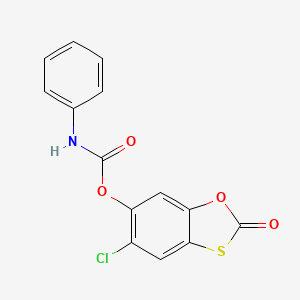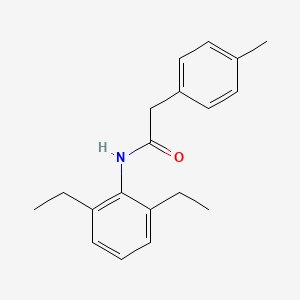
1-cycloheptyl-4-(4-fluorobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cycloheptyl-4-(4-fluorobenzyl)piperazine (4-FPP) is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. In
作用機序
The exact mechanism of action of 1-cycloheptyl-4-(4-fluorobenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also has affinity for the dopamine D2 receptor, which is involved in the reward pathway in the brain.
Biochemical and Physiological Effects
1-cycloheptyl-4-(4-fluorobenzyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to decrease the levels of corticotropin-releasing hormone (CRH), which is involved in the stress response.
実験室実験の利点と制限
One advantage of using 1-cycloheptyl-4-(4-fluorobenzyl)piperazine in lab experiments is that it has a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation is that its effects may vary depending on the species and strain of animal used in the experiment.
将来の方向性
For research include investigating its potential use in the treatment of drug addiction and withdrawal symptoms, determining its safety and efficacy in humans, and exploring its potential use in combination with other drugs.
合成法
The synthesis of 1-cycloheptyl-4-(4-fluorobenzyl)piperazine involves the reaction between 4-fluorobenzyl chloride and cycloheptylamine in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 60-70%.
科学的研究の応用
1-cycloheptyl-4-(4-fluorobenzyl)piperazine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
1-cycloheptyl-4-[(4-fluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2/c19-17-9-7-16(8-10-17)15-20-11-13-21(14-12-20)18-5-3-1-2-4-6-18/h7-10,18H,1-6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRJURSSFBOBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5831335.png)
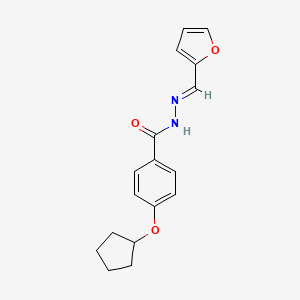
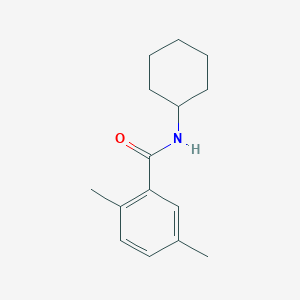
![4-chloro-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5831364.png)

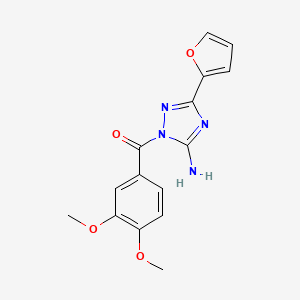
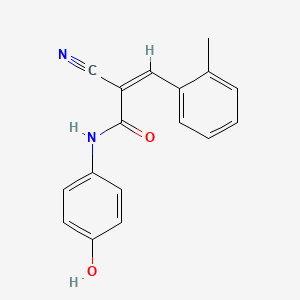
![({4-methyl-5-[4-(propionylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5831400.png)


